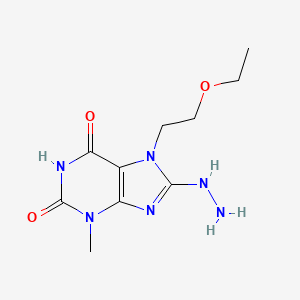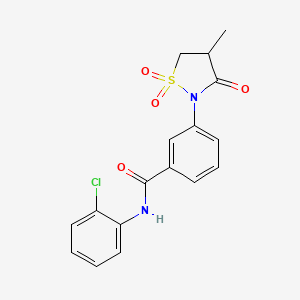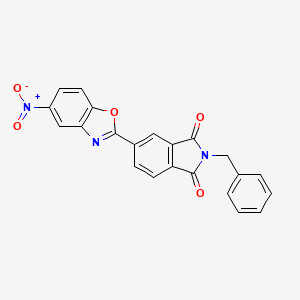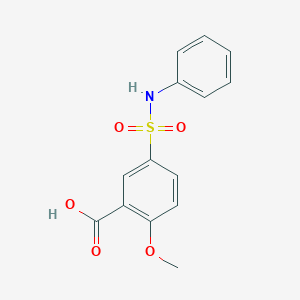
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHP-101, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of purine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act through multiple pathways. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione also modulates the activity of ion channels and receptors involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. These effects may contribute to the potential therapeutic benefits of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its synthetic nature, which allows for easy and reproducible synthesis. 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its limited bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of novel formulations or delivery methods to enhance its bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential side effects.
Conclusion:
In conclusion, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and chemokines, modulation of ion channels and receptors, and enhancement of neuroprotection. Although there are limitations to its bioavailability, further studies are needed to explore its potential therapeutic benefits and future directions for its development.
Méthodes De Synthèse
The synthesis of 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the condensation of 2-acetylamino-6-chloropurine with ethoxyethyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, neuropathic pain, and glioblastoma. In preclinical studies, 7-(2-ethoxyethyl)-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione has shown anti-inflammatory, neuroprotective, and anti-tumor effects.
Propriétés
IUPAC Name |
7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOPAUUMLXQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 2-methylbenzoate](/img/structure/B5228959.png)





![butyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5228995.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5228997.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229008.png)


![1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
![2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5229046.png)
![2-(2,6-difluorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5229067.png)